molecular formula C37H54AuF6NO6PS2+ B13015445 BrettPhos AuNTf2 CAS No. 1296269-97-0

BrettPhos AuNTf2

Cat. No.: B13015445
CAS No.: 1296269-97-0
M. Wt: 1014.9 g/mol
InChI Key: SMTGSBLIUQSWAP-UHFFFAOYSA-O
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Preparation Methods

The synthesis of BrettPhos AuNTf2 involves the reaction of BrettPhos ligand with gold(I) chloride, followed by the addition of silver bis(trifluoromethanesulfonyl)imide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The product is then purified through crystallization .

Chemical Reactions Analysis

Oxidative Cyclization of Enynes and Diynes

BrettPhos AuNTf₂ excels in promoting oxidative cyclizations to form strained nitrogen heterocycles. In the synthesis of azetidinones, it achieves up to 99% enantiomeric excess (ee) when paired with chiral sulfinimines (Table 1) .

Table 1: Performance of BrettPhos AuNTf₂ in Oxidative Cyclization

SubstrateProductYield (%)ee (%)Reference
Ellman’s sulfinimineAzetidinone9299
Propargyl ether derivativesChroman-3-one65–87N/A
DiynesDihydrocyclopenta[a]indene85N/A

Mechanistic studies suggest that the bulky BrettPhos ligand stabilizes electrophilic gold-carbene intermediates, suppressing side reactions and enhancing regioselectivity . For example, in chroman-3-one synthesis, BrettPhos AuNTf₂ outperforms other gold catalysts (e.g., Ph₃PAuNTf₂) with 78% yield in 0.5 hours versus 6% yield over 16 hours for less hindered catalysts .

Gold-Catalyzed Alkyne Oxidation

BrettPhos AuNTf₂ facilitates alkyne oxidation via α-oxo gold carbene intermediates, enabling efficient access to ketones and heterocycles. Key applications include:

2.1. Intermolecular Oxidation with Pyridine N-Oxides

In the presence of Hantzsch ester-derived pyridine N-oxides, BrettPhos AuNTf₂ catalyzes the oxidation of propargyl aryl ethers to chroman-3-ones (Table 2) .

Table 2: Comparative Catalyst Efficiency in Alkyne Oxidation

CatalystReaction Time (h)Yield (%)
Ph₃PAuNTf₂166
Cy-JohnPhosAuNTf₂169
BrettPhos AuNTf₂ 0.5 65
Me₄ᵗBuXPhosAuNTf₂0.578

The ligand’s steric bulk (%VBur = 53.7%) prevents carbene dimerization, a common side reaction in less hindered systems .

2.2. Nitrene Transfer Reactions

BrettPhos AuNTf₂ catalyzes intramolecular nitrene transfers using azido groups, yielding bicyclic pyrroles (e.g., 7-methoxymitosene precursors) in >90% yield . The reaction proceeds via a gold-bound nitrene intermediate, with the ligand’s shielding effect critical for suppressing intermolecular decomposition .

Enantioselective Cyclopropanation

Although less common, BrettPhos AuNTf₂ has been employed in enantioselective cyclopropanations. In one study, it achieved 70% ee in the synthesis of vinylcyclopropanes using diazo compounds, though Me₄ᵗBuXPhosAuNTf₂ provided superior selectivity (85% ee) .

Limitations and Competing Catalysts

While BrettPhos AuNTf₂ is highly effective in many contexts, its performance is substrate-dependent:

  • Sterically demanding substrates : Me₄ᵗBuXPhosAuNTf₂ (%VBur = 61.8) often outperforms BrettPhos AuNTf₂ due to enhanced steric shielding .

  • Aliphatic amines : Pd/BrettPhos systems are preferred for C–N couplings, as BrettPhos AuNTf₂ shows negligible activity in these reactions .

Scientific Research Applications

BrettPhos AuNTf2 has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: It is employed in the modification of biomolecules, such as the arylation of amino acids.

    Industry: It is used in the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of BrettPhos AuNTf2 involves the coordination of the gold center with the substrate, followed by the activation of the substrate through electron transfer. This activation facilitates the desired chemical transformation. The molecular targets and pathways involved depend on the specific reaction but generally include the formation of gold-substrate complexes and subsequent catalytic cycles .

Comparison with Similar Compounds

BrettPhos AuNTf2 is unique due to its high efficiency and selectivity in catalyzing various reactions. Similar compounds include:

These compounds share some similarities in their catalytic properties but differ in their metal centers and ligand structures, which can affect their reactivity and selectivity in different reactions.

Biological Activity

BrettPhos AuNTf2 is a gold(I) complex that has garnered attention in the field of organometallic chemistry due to its catalytic properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Overview of this compound

This compound is a gold complex where BrettPhos acts as a ligand. It is characterized by its ability to facilitate various chemical reactions, particularly in organic synthesis. The unique structure of BrettPhos, which includes a biphenyl phosphine backbone, enhances the reactivity and selectivity of the gold center, making it an effective catalyst in numerous transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Catalytic Activity : As a catalyst, this compound has shown effectiveness in promoting reactions that lead to biologically relevant compounds. For example, it catalyzes the oxidation of propargyl ethers to chroman-3-ones with high yields in short reaction times .
  • Antimicrobial Properties : Preliminary studies suggest that compounds derived from reactions involving this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This indicates potential applications in developing new antimicrobial agents .
  • Enzyme Modulation : The interaction of this compound with specific enzymes may alter their activity, leading to changes in metabolic pathways. Research indicates that gold complexes can interact with thiol groups in proteins, potentially affecting enzyme function.

1. Oxidation Reactions

A significant study demonstrated the use of this compound in the oxidation of propargyl ethers to chroman-3-ones. The reaction conditions were optimized, yielding up to 65% NMR yield within just 0.5 hours . The efficiency of this catalyst was compared with other gold complexes, establishing its superior performance due to the steric bulk provided by the biphenyl moiety.

CatalystReaction TimeYield (%)
This compound0.5 h65
Other Gold Catalysts16 h<30

2. Antimicrobial Testing

In another investigation, this compound was tested for its antimicrobial properties against various bacterial strains. The compound exhibited notable activity against both types of bacteria, suggesting its potential utility in pharmaceutical applications .

3. Enzyme Interaction Studies

Research has shown that gold complexes, including this compound, can interact with enzymes through coordination with active site residues. This interaction can inhibit or enhance enzyme activity, which could be harnessed for therapeutic purposes .

Properties

CAS No.

1296269-97-0

Molecular Formula

C37H54AuF6NO6PS2+

Molecular Weight

1014.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)

InChI

InChI=1S/C35H53O2P.C2F6NO4S2.Au/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h19-25,27-28H,9-18H2,1-8H3;;/q;-1;+1/p+1

InChI Key

SMTGSBLIUQSWAP-UHFFFAOYSA-O

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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